molecular formula C18H22N4O5S B254260 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B254260
M. Wt: 406.5 g/mol
InChI Key: OEKAEJSQLGXGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK), a key metabolic regulator. It has been widely studied for its potential therapeutic applications in treating metabolic diseases such as diabetes, obesity, and cancer.

Mechanism of Action

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the catalytic site. This leads to phosphorylation of the α-subunit of AMPK, which in turn activates downstream signaling pathways involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and inhibition of lipogenesis. It has also been shown to reduce body weight and improve insulin sensitivity in animal models of obesity and diabetes. In addition, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in lab experiments is its specificity for AMPK activation, which allows for targeted modulation of metabolic pathways. However, one limitation is its potential toxicity at high concentrations, which can affect cell viability and lead to non-specific effects.

Future Directions

There are several potential future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective AMPK activators that can be used as therapeutic agents for metabolic diseases and cancer. Another area of interest is the exploration of the role of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in other physiological processes, such as inflammation and autophagy. Finally, the development of novel drug delivery systems for 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide could improve its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with 4-(4-morpholinylsulfonyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in treating metabolic diseases such as diabetes, obesity, and cancer. It has been shown to activate AMPK, a key metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and inhibition of lipogenesis, which can improve insulin sensitivity and reduce body weight. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation.

properties

Product Name

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C18H22N4O5S/c1-13-11-14(2)22(18(24)19-13)12-17(23)20-15-3-5-16(6-4-15)28(25,26)21-7-9-27-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,20,23)

InChI Key

OEKAEJSQLGXGGA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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